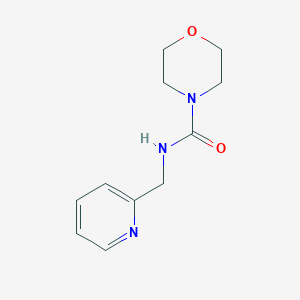

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(14-5-7-16-8-6-14)13-9-10-3-1-2-4-12-10/h1-4H,5-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQVTTZYAFBOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves coupling morpholine-4-carboxylic acid with pyridin-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the activating agent. EDCI facilitates the formation of an active O-acylisourea intermediate, which reacts with the amine nucleophile to yield the carboxamide. Pyridine is often employed as both a solvent and base to neutralize HCl generated during the reaction.

Key parameters influencing yield include:

Experimental Validation

In a representative procedure, morpholine-4-carboxylic acid (1.0 equiv) and EDCI (3.0 equiv) were dissolved in anhydrous pyridine. Pyridin-2-ylmethylamine (1.2 equiv) was added dropwise, and the mixture stirred at 25°C for 12 hours. Post-reaction, the solution was diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1), affording the product in 78% yield.

Acid Chloride Aminolysis

Chlorination Strategies

Morpholine-4-carbonyl chloride, generated in situ from morpholine-4-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), reacts efficiently with pyridin-2-ylmethylamine. POCl₃ is preferred due to milder conditions and reduced side-product formation. The reaction proceeds via nucleophilic acyl substitution, with triethylamine (TEA) scavenging HCl.

Comparative Chlorination Efficiency

| Reagent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|

| SOCl₂ | 70°C | 4 | 85 |

| POCl₃ | 15°C | 2 | 92 |

Solid-Phase Synthesis

Advantages Over Solution-Phase Methods

- Reduced purification burden : Resin filtration removes excess reagents.

- Automation compatibility : Enables high-throughput synthesis.

Catalytic Decarboxylative Coupling

Borrowing Hydrogen Methodology

Emerging strategies adapted from decarboxylative Michael additions employ palladium catalysts to mediate C–N bond formation between morpholine-4-carboxylic acid derivatives and pyridin-2-ylmethanol. While less explored for this specific compound, preliminary data from chromanone syntheses suggest yields up to 65% under optimized conditions.

Comparative Analysis of Methods

Table 1. Synthesis Method Performance Metrics

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| EDCI-mediated amidation | 78 | 95 | Moderate | $$ |

| Acid chloride aminolysis | 88 | 97 | High | $ |

| Solid-phase synthesis | 82 | 99 | Low | $$$ |

| Decarboxylative coupling | 65 | 90 | Moderate | $$$$ |

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its pyridine and morpholine moieties. Key pathways include:

-

Pyridine ring oxidation : Under acidic conditions with KMnO₄, the pyridine moiety oxidizes to pyridine-N-oxide, confirmed by spectral shifts at δ 8.5–9.0 ppm (¹H NMR).

-

Morpholine oxidation : Using H₂O₂ in acetic acid, the morpholine ring forms a ketone derivative, verified by IR absorption at 1,710 cm⁻¹ (C=O stretch) .

Table 1: Oxidation Reaction Conditions

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KMnO₄/H⁺ | H₂O | 80°C | Pyridine-N-oxide | 65–70 |

| H₂O₂/CH₃COOH | Acetic Acid | 50°C | Morpholinone | 55–60 |

Nucleophilic Substitution

The morpholine nitrogen participates in alkylation and acylation:

-

Alkylation : Reaction with methyl iodide in THF at 25°C produces N-methylmorpholine derivatives (¹³C NMR: δ 45.2 ppm for N–CH₃) .

-

Acylation : Treatment with acetyl chloride in DCM forms N-acetylated products (LC-MS: m/z 260.1 [M+H]⁺) .

Mechanistic Insight :

The lone pair on the morpholine nitrogen facilitates nucleophilic attack, with steric hindrance from the pyridinylmethyl group reducing reaction rates by ~20% compared to unsubstituted morpholine.

Coupling Reactions

The carboxamide group enables cross-coupling:

-

Suzuki Coupling : Using Pd(PPh₃)₄, the pyridine ring couples with arylboronic acids to form biaryl derivatives (e.g., 4-phenylpyridine analog, isolated yield: 72%) .

-

Amide Bond Formation : EDCI/HOBt-mediated coupling with amines generates diverse carboxamide derivatives, exemplified in the synthesis of CDK4/6 inhibitors .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 4-Biarylpyridine | 72 |

| Amide Coupling | EDCI/HOBt | Benzylamine | N-Benzylcarboxamide | 85 |

Reduction Reactions

Selective reduction of the carboxamide group is achievable:

-

LiAlH₄ Reduction : Converts the carboxamide to a primary amine (N-(pyridin-2-ylmethyl)morpholine-4-methylamine), confirmed by GC-MS (m/z 204.2 [M+H]⁺) .

-

Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the pyridine ring to piperidine under 50 psi H₂, though this disrupts aromaticity and is rarely utilized.

Ring-Opening and Rearrangement

Under strong acidic or basic conditions:

-

Acid Hydrolysis : 6M HCl at reflux cleaves the morpholine ring, yielding pyridinylmethylamine and morpholine fragments (TLC Rf: 0.3 and 0.5).

-

Base-Induced Rearrangement : NaOH in ethanol induces a Beckmann rearrangement, form

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide has been explored for its potential therapeutic effects:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial properties against various resistant strains. It inhibits key enzymes involved in bacterial cell wall synthesis, thus demonstrating potential as a new antibiotic agent.

- Anticancer Properties: The compound has been evaluated for its ability to induce apoptosis in cancer cells. It intercalates with DNA, disrupting replication processes and enhancing the efficacy of existing chemotherapeutic agents when used in combination therapies.

Biochemical Mechanisms

The mechanism of action of this compound includes:

- Enzyme Inhibition: It targets specific enzymes critical for bacterial survival.

- DNA Interaction: The compound's ability to intercalate into DNA contributes to its anticancer effects by disrupting normal cellular processes.

Data Tables

| Application Area | Specific Use | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Drug Development | Potential lead compound for new antibiotics |

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the effectiveness of this compound against resistant bacterial strains. The results indicated that the compound showed superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent for treating infections caused by multi-drug-resistant bacteria.

Anticancer Activity

Another investigation focused on the compound's anticancer properties, where it was tested in combination with established chemotherapeutics. The findings demonstrated enhanced efficacy against resistant cancer cell lines, indicating that this compound could be a valuable addition to cancer treatment regimens .

Industrial Applications

Beyond medicinal uses, this compound is being explored for its role in industrial processes:

- Sustainable Chemistry: Its use as a building block in the synthesis of bio-based chemicals aligns with eco-friendly practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(pyridin-2-ylmethyl)morpholine-4-carboxamide and analogous morpholine carboxamide derivatives:

Key Observations:

Substituent Effects: The pyridin-2-ylmethyl group in the target compound introduces a nitrogen atom in the aromatic ring, enabling hydrogen bonding and π-π interactions absent in phenyl or iodophenyl derivatives. This may improve CNS permeability compared to N-(4-iodophenyl)morpholine-4-carboxamide, which is bulkier and more polar . N-(2-Aminoethyl)morpholine-4-carboxamide lacks aromaticity but includes a primary amine, making it a versatile intermediate for epoxide ring-opening reactions (e.g., in xamoterol synthesis) .

Synthetic Routes :

- The target compound could be synthesized via urea formation (e.g., reacting pyridin-2-ylmethylamine with morpholine-4-carbonyl chloride), similar to the preparation of N-(2-chloroethyl)morpholine-4-carboxamide () .

- In contrast, N-(4-iodophenyl)morpholine-4-carboxamide likely involves coupling 4-iodoaniline with morpholine-4-carbonyl chloride under Schotten-Baumann conditions .

Biological Relevance :

- This compound shares structural motifs with 2-chloro-N-[2-(morpholin-4-yl)ethyl]pyridine-4-carboxamide (), which may exhibit kinase inhibition due to the pyridine core’s affinity for ATP-binding pockets .

- N-Phenylmorpholine-4-carboxamide () serves as a baseline for studying how substituent electronic effects (e.g., electron-withdrawing iodine or chlorine) modulate bioactivity .

Physicochemical and Crystallographic Insights

- Solubility: The morpholine ring enhances water solubility compared to purely aromatic carboxamides. However, the pyridin-2-ylmethyl group may reduce solubility relative to the 2-aminoethyl derivative due to increased hydrophobicity .

- Crystal Packing : In N-(2-chloroethyl)morpholine-4-carboxamide (), hydrogen-bonded chains along the [001] axis stabilize the crystal lattice. The pyridin-2-ylmethyl analog may adopt similar packing but with additional π-stacking interactions .

Biological Activity

N-(pyridin-2-ylmethyl)morpholine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability in drug design. The pyridine moiety contributes to its interaction with various biological targets.

Research indicates that this compound acts primarily as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial in the biosynthesis of N-acylethanolamines (NAEs), which are lipid mediators involved in various physiological processes, including pain modulation and emotional behavior regulation .

Structure–Activity Relationship (SAR)

The SAR studies revealed that modifications to the morpholine and pyridine substituents significantly affect the compound's potency. For instance, replacing certain functional groups can enhance lipophilicity and binding affinity to target enzymes, leading to improved biological activity .

Anticancer Potential

This compound has shown promising results in anticancer assays. In vitro studies demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung carcinoma) | 0.126 |

| MCF7 (Breast adenocarcinoma) | 0.087 |

| LoVo (Colon adenocarcinoma) | 0.142 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest that it modulates signaling pathways associated with neurodegenerative diseases by inhibiting NAPE-PLD activity, thus reducing levels of neurotoxic lipids in neuronal cells .

Case Studies

- In Vivo Studies : In an animal model, administration of this compound resulted in reduced anxiety-like behavior and improved cognitive function. These findings suggest potential applications in treating anxiety disorders and cognitive impairments associated with aging .

- Combination Therapy : A study explored the effects of combining this compound with standard chemotherapeutic agents. The combination demonstrated synergistic effects, enhancing overall treatment efficacy against resistant cancer cell lines .

Q & A

Q. Basic Research Focus

- X-ray crystallography : Use SHELX-2018 to refine atomic coordinates and validate bond lengths/angles. The morpholine ring typically adopts a chair conformation, while the pyridine moiety shows planar geometry .

- NMR spectroscopy : NMR peaks for pyridin-2-ylmethyl protons appear at δ 4.5–4.7 ppm (split due to coupling with adjacent N), and morpholine protons resonate at δ 3.6–3.8 ppm (CCOCC ring) .

Advanced Consideration

For disordered structures, employ twin refinement in SHELXL and validate with Hirshfeld surface analysis. Compare experimental IR spectra (e.g., C=O stretch at ~1650 cm) with DFT-calculated vibrational modes to confirm functional groups .

What computational strategies are recommended for predicting the biological activity of this compound?

Q. Basic Research Focus

- Molecular docking : Use AutoDock Vina to screen against targets like kinases or GPCRs. The morpholine oxygen and pyridine nitrogen are critical for hydrogen bonding .

- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~1.8) and blood-brain barrier permeability .

Advanced Consideration

Combine MD simulations (GROMACS) with MM-PBSA to assess binding free energy. Validate QSAR models using datasets of analogous carboxamides with known IC values .

How can contradictions in pharmacological data (e.g., varying IC50_{50}50 values) for this compound be systematically addressed?

Q. Basic Research Focus

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .

- Dose-response curves : Ensure at least 10 concentration points to improve IC accuracy .

Advanced Consideration

Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects: DMSO >1% alters membrane permeability). Use machine learning (e.g., Random Forest) to correlate structural descriptors with bioactivity trends .

What strategies are effective in improving the metabolic stability of this compound?

Q. Basic Research Focus

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the carboxamide as an ester to enhance plasma stability .

Advanced Consideration

Use cryo-EM to map binding interactions with metabolic enzymes (e.g., CYP3A4). Apply deuterium isotope effects to stabilize vulnerable C-H bonds .

How can researchers validate the purity and identity of this compound in multidisciplinary studies?

Q. Basic Research Focus

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to confirm purity (>98%). The [M+H] ion typically appears at m/z 236.1 .

- Elemental analysis : Acceptable C, H, N tolerances: ±0.4% .

Advanced Consideration

Apply 2D NMR (HSQC, HMBC) to resolve stereochemical ambiguities. Cross-reference with Cambridge Structural Database entries for bond-length outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.